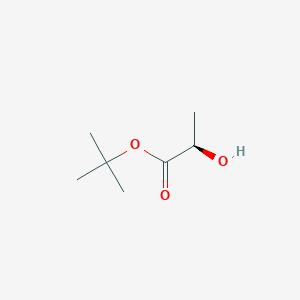

(+)-Lactato de terc-butilo D

Descripción general

Descripción

(+)-tert-Butyl D-lactate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.

The exact mass of the compound (+)-tert-Butyl D-lactate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (+)-tert-Butyl D-lactate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-tert-Butyl D-lactate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Implicaciones para las enfermedades gastrointestinales

El D-lactato se produce en cantidades muy bajas en los tejidos humanos. Sin embargo, ciertas bacterias en el intestino humano producen D-lactato . En algunas enfermedades gastrointestinales, se produce un aumento de la producción bacteriana de D-lactato y su absorción desde el intestino hacia el torrente sanguíneo . La acumulación excesiva de D-lactato en humanos puede provocar una acidosis D-láctica potencialmente mortal . Este fenómeno metabólico está bien descrito en pacientes pediátricos con síndrome de intestino corto . Existe una necesidad de investigación para establecer el D-lactato como un biomarcador mínimamente invasivo en las enfermedades gastrointestinales .

Papel en la enfermedad inflamatoria intestinal (EII)

Se necesitan más investigaciones para comprender mejor la relación entre el D-lactato y la EII, así como las posibles aplicaciones clínicas de la medición del D-lactato en el manejo de la EII .

Papel en la función cerebral

Las investigaciones hasta la fecha han proporcionado nuevas perspectivas sobre el papel positivo del lactato en múltiples funciones cerebrales y varias enfermedades cerebrales . Estas funciones canónicas implican el aprendizaje y la memoria, el flujo sanguíneo cerebral, la neurogénesis y la microangiogénesis cerebral, el metabolismo energético, la actividad neuronal y la neuroprotección .

Posible terapia para enfermedades cerebrales

El lactato es competente para ser una terapia potencial para mejorar el proceso patológico de algunas enfermedades cerebrales asociadas con una función cerebral deteriorada . Esto incluye la encefalopatía diabética, la enfermedad de Alzheimer, el accidente cerebrovascular, la lesión cerebral traumática y la epilepsia .

Papel en los mecanismos metabólicos

La enzima lactato deshidrogenasa (LDH) está ampliamente distribuida en casi todas las células del cuerpo, y su principal función es convertir el lactato en piruvato a través del proceso de oxidación .

Papel en el transporte de lactato

Algunas pruebas muestran que las MCT pueden transportar D-lactato para inhibir la salida de L-lactato de los astrocitos o hacia las neuronas a pesar de que el valor Km de las MCT para el D-lactato es mucho más alto que el del L-lactato . La tasa de oxidación del D-lactato en el cerebro es considerablemente más lenta que la del L-lactato debido a los niveles de expresión bastante bajos de D-LDH en el cerebro .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of (+)-tert-Butyl D-lactate, also known as TERT-BUTYL ®-(+)-LACTATE, are proteins in the body that undergo lactylation, a newly proposed epigenetic modification . This compound interacts with these proteins and modifies their function, playing a crucial role in energy metabolism and signaling in tissues under both physiological and pathological conditions .

Mode of Action

(+)-tert-Butyl D-lactate interacts with its targets by driving the lactylation modifications of histone lysine residues, which directly stimulate gene transcription from chromatin . This modification process could be driven by lactate . The increasing lactylation levels require both exogenous and endogenous lactate syntheses .

Biochemical Pathways

The action of (+)-tert-Butyl D-lactate affects several biochemical pathways. It inhibits mitochondrial oxidative phosphorylation and increases glycolysis under hypoxic settings, which increase both intracellular lactate and protein lactation levels . This results in metabolic reorganization and epigenetic modifications, with pleiotropic consequences in several disorders .

Pharmacokinetics

Lactate, the molecule from which it is derived, is known to be rapidly produced during periods of intense exercise and increased atp demand

Result of Action

The action of (+)-tert-Butyl D-lactate has molecular and cellular effects. It has been found to be crucial for energy metabolism and signaling in brain tissues under both physiological and pathological conditions . Its expression level has been demonstrated to be correlated with the emergence of several disorders such as tumors, inflammation, infections, and cognitive impairment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-tert-Butyl D-lactate. Factors such as the excitation of neurons by electrical stimulation, activation of PI3K/Akt pathway by infection, local ischemia, or reperfusion promoting the secretion of inflammatory factors, and deposition of amyloid-β plaques can affect the concentration of lactate and further influence the level of histone lactylation . These factors may have significant implications for the effectiveness of (+)-tert-Butyl D-lactate in different physiological and pathological conditions.

Propiedades

IUPAC Name |

tert-butyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449515 | |

| Record name | (+)-tert-Butyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68166-83-6 | |

| Record name | (+)-tert-Butyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

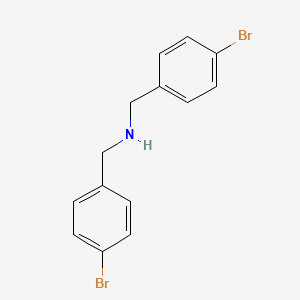

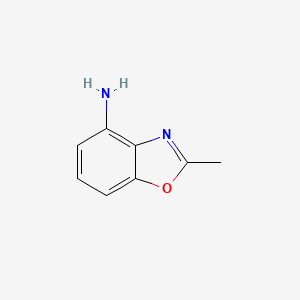

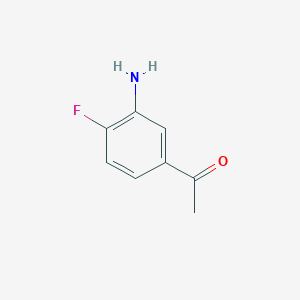

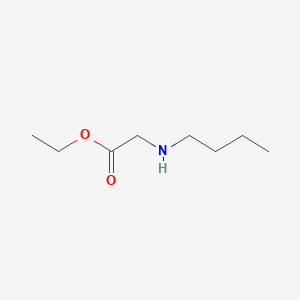

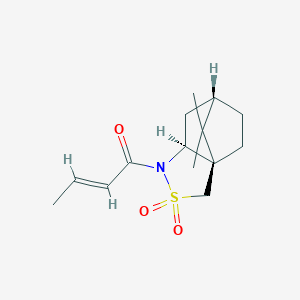

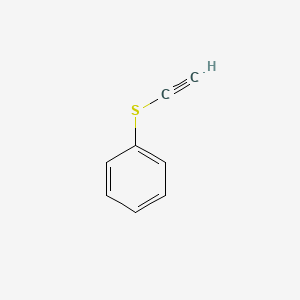

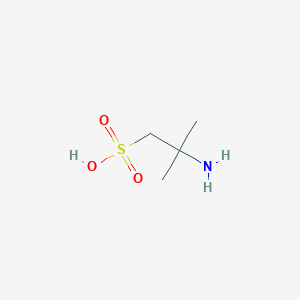

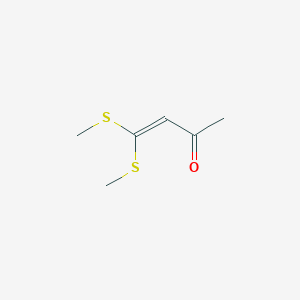

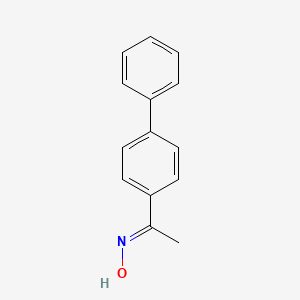

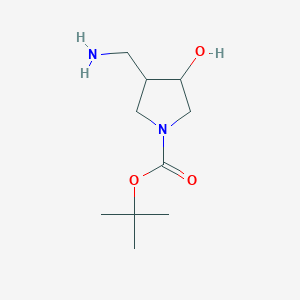

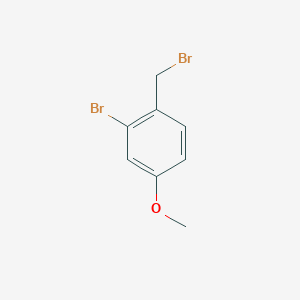

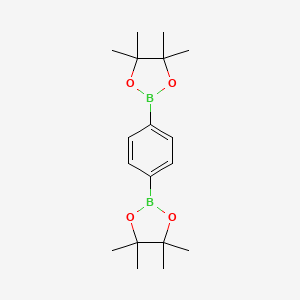

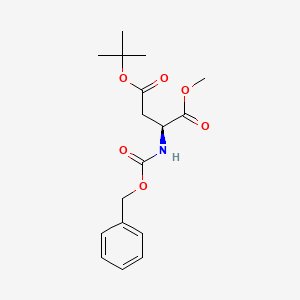

Feasible Synthetic Routes

Q1: Why is (+)-tert-butyl D-lactate less effective than isopropanol in initiating the ring-opening polymerization of trimethylene carbonate with the tin(II) amido complexes?

A1: The research paper demonstrates that while the addition of isopropanol activates tin(II) amido complexes (1-4) for the ring-opening polymerization (ROP) of trimethylene carbonate (TMC), using (+)-tert-butyl D-lactate results in negligible activity []. This suggests that the steric bulk of the tert-butyl group in (+)-tert-butyl D-lactate may hinder its coordination to the tin center and subsequent reaction with TMC, thus preventing efficient initiation of the polymerization process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)